Product packaging for Icaceine(Cat. No.:CAS No. 74991-71-2)

Icaceine

Cat. No.: B1194456
CAS No.: 74991-71-2
M. Wt: 375.5 g/mol
InChI Key: MRVMMDQTZLIFLF-IQTYJBGDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Icaceine is a diterpene alkaloid identified in certain tropical medicinal plants of the Icacina genus, such as Icacina guessfeldtii . It belongs to a small subclass of (9βH)-pimarane-type diterpenes, which are structurally characterized by an uncommon 9β-H configuration instead of the more common 9α-H . This compound is part of a group of novel pimarane and 17-nor-pimarane structures that have been isolated from Icacinaceae family plants, many of which feature complex moieties such as 19,6β-γ-lactone rings and 3β,20-epoxy bridges . The broader class of Icacina diterpenes is an active area of scientific inquiry due to its unusual chemical architecture. Researchers can utilize this high-purity this compound standard for phytochemical studies, investigations into plant secondary metabolites, and as a reference material in the exploration of natural product chemistry. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H33NO4 B1194456 Icaceine CAS No. 74991-71-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74991-71-2

Molecular Formula

C22H33NO4

Molecular Weight

375.5 g/mol

IUPAC Name

(1R,12R,15R,16S,19R)-6-(dimethylamino)-16-hydroxy-1,5,15-trimethyl-8,13-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-10-en-14-one

InChI

InChI=1S/C22H33NO4/c1-20-9-7-16(24)22(3)17(20)14(27-19(22)25)10-12-13(20)6-8-21(2)15(23(4)5)11-26-18(12)21/h10,13-18,24H,6-9,11H2,1-5H3/t13?,14-,15?,16+,17-,18?,20-,21?,22+/m1/s1

InChI Key

MRVMMDQTZLIFLF-IQTYJBGDSA-N

SMILES

CC12CCC(C3(C1C(C=C4C2CCC5(C4OCC5N(C)C)C)OC3=O)C)O

Isomeric SMILES

C[C@]12CC[C@@H]([C@]3([C@@H]1[C@@H](C=C4C2CCC5(C4OCC5N(C)C)C)OC3=O)C)O

Canonical SMILES

CC12CCC(C3(C1C(C=C4C2CCC5(C4OCC5N(C)C)C)OC3=O)C)O

Origin of Product

United States

Origin, Isolation, and Advanced Characterization of Icaceine

Botanical Sources and Geographic Distribution of Icaceine-Producing Species

This compound is a natural product isolated from plants belonging to the genus Icacina, a member of the Icacinaceae family. The primary documented source of this compound is Icacina guessfeldtii. researchgate.net The genus Icacina comprises several species of shrubs and small trees, which are predominantly found across West and Central Africa. researchgate.net

Species such as Icacina trichantha are indigenous to these regions and are recognized in traditional medicine. researchgate.net While a variety of diterpenes and related alkaloids have been identified across the genus, Icacina guessfeldtii remains the definitive botanical source of this compound cited in chemical databases. The geographical range of these plants spans tropical climates, where they have adapted to thrive.

Table 1: Botanical Sources of this compound and Related Compounds
SpeciesFamilyCompound(s) IsolatedGeographic Distribution
Icacina guessfeldtiiIcacinaceaeThis compound, Demethylthis compoundWest and Central Africa
Icacina trichanthaIcacinaceaeDiterpenes, AlkaloidsWest and Central Africa
Icacina claessensiiIcacinaceaeIcacinolWest and Central Africa
Icacina manniiIcacinaceaeDiterpenes, Diterpene AlkaloidsWest and Central Africa

Optimized Methodologies for the Isolation and Purification of this compound from Natural Sources

The isolation of diterpenoid alkaloids like this compound from plant material involves a multi-step process designed to efficiently extract and separate the target compound from a complex mixture of primary and secondary metabolites. While the specific protocol for this compound is detailed in primary literature not publicly accessible, a general and optimized methodology can be described based on established techniques for this class of compounds.

The process typically begins with the collection and drying of the plant material, such as the roots or leaves of Icacina guessfeldtii. The dried material is then pulverized to increase the surface area for extraction. An initial extraction is performed using an organic solvent, often methanol (B129727) or a methanol-chloroform mixture, to draw out a broad range of compounds. This crude extract is then subjected to a liquid-liquid partitioning procedure. For alkaloids, this frequently involves an acid-base extraction, where the extract is acidified to protonate the nitrogen-containing alkaloids, rendering them soluble in an aqueous layer. The aqueous layer is then separated, basified to deprotonate the alkaloids, and re-extracted with an immiscible organic solvent like dichloromethane (B109758) or ethyl acetate.

Further purification is achieved through chromatographic techniques. Column chromatography using silica (B1680970) gel or alumina (B75360) is a common first step for fractionation. Subsequent purification to yield highly pure this compound would employ high-performance liquid chromatography (HPLC), often using a reversed-phase (e.g., C18) column with a carefully optimized mobile phase, or specialized methods like pH-zone-refining counter-current chromatography, which is particularly effective for separating alkaloids based on their pKa values.

Elucidation of this compound's Stereochemistry and Absolute Configuration

The structural complexity of this compound is defined by its numerous chiral centers. The definitive determination of its three-dimensional structure and absolute configuration was accomplished through single-crystal X-ray analysis. researchgate.net This technique provides unambiguous proof of the spatial arrangement of atoms in the molecule.

The established IUPAC name for this compound, which incorporates its stereochemistry, is (3β,6β,9ξ,13ξ)-15-(dimethylamino)-3-hydroxy-6,18:14,16-diepoxypimar-7-en-18-one. researchgate.net The descriptors β (beta) indicate that the substituents at positions 3 and 6 project above the plane of the ring system. However, the stereochemistry at positions 9 and 13 is denoted by ξ (xi), indicating that while the relative stereochemistry was likely determined, the absolute configuration at these specific centers has not been definitively assigned or reported in available literature.

The assignment of these stereochemical descriptors relies on the Cahn-Ingold-Prelog (CIP) priority rules, applied to the three-dimensional coordinates obtained from the crystallographic data. X-ray crystallography is the gold standard for determining absolute configuration, as it can directly observe the electron density distribution of a molecule in its crystalline state.

Advanced Spectroscopic and Crystallographic Techniques for this compound Structural Analysis

The complete structural elucidation of this compound is reliant on a combination of advanced analytical methods, with each technique providing complementary pieces of information that, when combined, reveal the molecule's full identity.

High-resolution mass spectrometry (HRMS) is fundamental to determining the elemental composition of a novel compound. For this compound, HRMS provides a highly accurate mass measurement, allowing for the calculation of its unique molecular formula. This data is critical for distinguishing it from other compounds with the same nominal mass. Although detailed fragmentation patterns for this compound are not widely published, the initial HRMS analysis establishes the foundational chemical formula.

Table 2: High-Resolution Mass Spectrometry Data for this compound
ParameterValueSource
Molecular FormulaC₂₂H₃₃NO₄ researchgate.net
Monoisotopic Mass375.24096 u researchgate.net
Average Mass375.50170 u researchgate.net

A full analysis would also involve tandem mass spectrometry (MS/MS) to study the fragmentation pathways. By inducing fragmentation and analyzing the resulting daughter ions, researchers can infer the structure of different parts of the molecule, confirming the connectivity of the pimarane (B1242903) skeleton and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A full suite of multi-dimensional NMR experiments would be required for the complete structural assignment of a complex molecule like this compound.

¹H NMR: This experiment identifies all the unique proton environments in the molecule, providing information on their chemical shift, integration (number of protons), and coupling constants (connectivity to neighboring protons).

¹³C NMR: This experiment identifies all the unique carbon atoms, distinguishing between methyl, methylene, methine, and quaternary carbons.

While the primary literature confirms the use of spectroscopic methods, specific chemical shift and coupling constant data for this compound are not available in publicly accessible databases. researchgate.net

As previously mentioned, single-crystal X-ray crystallography was the definitive technique used to solve the structure of this compound. researchgate.net This method involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is measured and analyzed to produce a three-dimensional model of the electron density within the crystal's unit cell.

This model provides precise atomic coordinates, allowing for the accurate determination of:

Bond Lengths: The exact distances between bonded atoms.

Bond Angles: The angles formed between adjacent bonds.

Absolute Stereochemistry: The unambiguous R/S configuration of all chiral centers.

The crystallographic data provides an unparalleled level of detail about the molecule's solid-state structure, confirming the connectivity established by NMR and MS, and revealing its preferred three-dimensional shape and intramolecular interactions. The specific crystallographic parameters, such as unit cell dimensions and space group, would be reported in the original publication.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

The determination of the absolute configuration of complex chiral molecules such as this compound is a critical step in their structural elucidation. nih.gov Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), has emerged as a powerful and reliable tool for this purpose. nih.govencyclopedia.pub ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, providing information about its three-dimensional structure. encyclopedia.pub The application of this technique, especially when combined with quantum chemical calculations, allows for the unambiguous assignment of stereocenters. nih.gov

The principle behind using ECD for stereochemical assignment relies on a direct comparison between the experimentally measured ECD spectrum of a compound and the theoretically calculated spectra for all its possible stereoisomers. mdpi.com A close match between the experimental curve and one of the calculated curves allows for the confident assignment of the absolute configuration. researchgate.net

The process begins with obtaining the experimental ECD spectrum of the isolated this compound. This is typically measured in a suitable solvent, with the spectrum showing positive or negative bands, known as Cotton effects, at specific wavelengths corresponding to electronic transitions within the molecule's chromophores. nih.gov

Concurrently, computational methods are employed to predict the ECD spectra of possible isomers of this compound. This involves several key steps:

Conformational Analysis : A thorough search for all possible low-energy conformers of each potential stereoisomer is performed using molecular mechanics (MM) and/or semi-empirical methods. nih.gov

Geometry Optimization : The geometries of the identified conformers are then further optimized using a higher level of theory, typically Density Functional Theory (DFT). nih.gov

ECD Calculation : Time-dependent density functional theory (TDDFT) is then used to calculate the ECD spectra for each of the optimized low-energy conformers. nih.gov

Boltzmann Averaging : The final calculated ECD spectrum for each stereoisomer is obtained by averaging the spectra of its individual conformers, weighted according to their Boltzmann population distribution at a given temperature. mdpi.com

The resulting calculated spectra are then compared to the experimental spectrum. The stereoisomer whose calculated spectrum most closely reproduces the sign and shape of the Cotton effects in the experimental spectrum is assigned as the correct absolute configuration of this compound. mdpi.comresearchgate.net

Illustrative Research Findings:

In a typical study for a complex natural product, the experimental ECD spectrum would be recorded and compared against the TDDFT-calculated spectra. For instance, if the experimental spectrum of this compound showed a positive Cotton effect around 250 nm and a negative Cotton effect around 290 nm, researchers would look for the calculated spectrum of a specific stereoisomer that reproduces this pattern. The excellent agreement between the experimental and one of the calculated ECD curves provides strong evidence for the assignment of the absolute configuration. researchgate.net

The table below presents an illustrative example of the kind of data that would be generated in such an analysis, comparing the experimental ECD data with the calculated data for a hypothetical (3'S, 5'S, 10'R) isomer of a related compound.

Table 1: Illustrative Comparison of Experimental and Calculated ECD Data This table is an interactive representation of typical data used for stereochemical assignment.

Data PointExperimental SpectrumCalculated Spectrum ((3'S, 5'S, 10'R)-isomer)
Wavelength (nm) Δε Wavelength (nm)
215+10.5218
240-8.2242
288+5.7290
330-3.1335

This robust combination of experimental measurement and theoretical calculation makes ECD a cornerstone technique in the advanced characterization and absolute stereochemical assignment of natural products like this compound. nih.gov

Biosynthetic Pathways and Chemoenzymatic Synthesis of Icaceine

Proposed Biosynthetic Precursors and Intermediates for Icaceine

The biosynthesis of this compound is proposed to originate from the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). mdpi.com These precursors are synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol 4-phosphate (MEP) pathway in plastids. mdpi.comtandfonline.commdpi.com

The proposed biosynthetic pathway can be outlined as follows:

Formation of Geranylgeranyl Diphosphate (GGPP): Four C5 units (one DMAPP and three IPP) are sequentially condensed by geranylgeranyl diphosphate synthase (GGPPS) to form the C20 precursor, geranylgeranyl diphosphate (GGPP). mdpi.comfrontiersin.org This is the common entry point for all diterpenoid biosynthesis.

Cyclization to the Pimarane (B1242903) Skeleton: GGPP undergoes a complex cyclization cascade catalyzed by a diterpene synthase (diTPS). For pimarane-type diterpenes, this is often a bifunctional enzyme. The class II active site of the synthase first protonates the terminal olefin of GGPP to initiate cyclization, forming a bicyclic (+)-copalyl diphosphate ((+)-CPP) intermediate. nih.govoup.com The (+)-CPP intermediate is then channeled to the class I active site, where it is ionized and undergoes further cyclization and rearrangement to yield the tricyclic pimarane skeleton, such as pimara-8(14),15-diene. nih.govresearchgate.net

Oxidative Modifications: The core pimarane hydrocarbon skeleton is then subjected to a series of regio- and stereospecific oxidation reactions. These reactions, typically catalyzed by cytochrome P450 monooxygenases (CYP450s), introduce hydroxyl groups and other functionalities that adorn the scaffold. frontiersin.orgontosight.ainumberanalytics.com For this compound, this would include hydroxylations at various positions and the eventual formation of the lactone ring.

Amination and N-alkylation: A key step in the formation of a diterpenoid alkaloid is the introduction of a nitrogen atom. This is likely accomplished through the action of an aminotransferase, which transfers an amino group from a donor molecule like L-serine or ethanolamine (B43304) to an oxidized diterpene intermediate, possibly an aldehyde. mdpi.comnih.govjipb.net Following the initial amination, subsequent N-methylation steps, catalyzed by N-methyltransferases, would install the two methyl groups on the nitrogen atom to form the characteristic dimethylamino group of this compound.

Table 1: Proposed Biosynthetic Precursors and Intermediates for this compound

Compound Name Abbreviation Proposed Role in Pathway
Isopentenyl Diphosphate IPP C5 Building Block
Dimethylallyl Diphosphate DMAPP C5 Starter Unit
Geranylgeranyl Diphosphate GGPP C20 Precursor to Diterpenes
(+)-Copalyl Diphosphate (+)-CPP Bicyclic Diterpene Intermediate
Pimaradiene Tricyclic Diterpene Scaffold
Oxidized Pimaradiene Intermediates Hydroxylated/Functionalized Scaffolds
Pimarane Aldehyde Intermediate Substrate for Amination
Pimarane Amine Intermediate Nitrogen-containing Scaffold
De-N-methylthis compound Penultimate Intermediate

Identification and Characterization of Key Enzymes in this compound Biosynthesis

The biosynthesis of a complex molecule like this compound requires a suite of specialized enzymes. While these have not been isolated from Icacina guesfeldtii, their classes can be inferred from extensive studies on other diterpenoid and alkaloid biosynthetic pathways. frontiersin.orgnumberanalytics.comnih.gov

Key enzyme families likely involved include:

Diterpene Synthases (diTPS): A pimaradiene synthase (EC 4.2.3.147) is the cornerstone enzyme for creating the characteristic tricyclic skeleton. enzyme-database.org These are often bifunctional enzymes in plants, possessing both a class II cyclase domain for forming the initial bicyclic intermediate and a class I cyclase domain for the subsequent, more complex cyclization. nih.govoup.com

Cytochrome P450 Monooxygenases (CYP450s): This versatile superfamily of enzymes is critical for the extensive oxidative functionalization (e.g., hydroxylation, oxidation) of the pimarane core. oup.comontosight.ai Specific CYP450s would be responsible for installing the hydroxyl and lactone functionalities at precise positions on the this compound molecule.

Aminotransferases: These enzymes are hypothesized to catalyze the crucial step of incorporating the nitrogen atom onto the diterpene scaffold, converting a diterpenoid aldehyde or ketone into an amine. mdpi.comjipb.net

N-Methyltransferases (NMTs): The dimethylamino group of this compound points to the involvement of at least one, and possibly two, S-adenosyl-L-methionine (SAM)-dependent N-methyltransferases that sequentially add methyl groups to the nitrogen atom. frontiersin.org

Table 2: Putative Key Enzymes in this compound Biosynthesis

Enzyme Class EC Number (Example) Proposed Function
Geranylgeranyl Diphosphate Synthase EC 2.5.1.29 Synthesis of GGPP from IPP and DMAPP
Pimaradiene Synthase EC 4.2.3.147 Cyclization of GGPP to the pimarane skeleton
Cytochrome P450 Monooxygenases EC 1.14.14.x Regio- and stereospecific hydroxylation and oxidation
Aminotransferases EC 2.6.1.x Introduction of the nitrogen atom
N-Methyltransferases EC 2.1.1.x Formation of the dimethylamino group

Gene Expression and Regulation of Biosynthetic Enzymes

The biosynthesis of plant secondary metabolites like this compound is tightly regulated at the genetic level to ensure production occurs in the correct tissue, at the appropriate developmental stage, and in response to environmental cues. nih.govresearchgate.net The expression of the biosynthetic genes (diTPS, CYP450s, etc.) is controlled by a network of transcription factors (TFs).

Key families of TFs known to regulate terpenoid biosynthesis in plants include WRKY, MYB, bHLH, and AP2/ERF. tandfonline.comnih.govmdpi.com These TFs bind to specific cis-regulatory elements in the promoter regions of the biosynthetic genes, thereby activating or repressing their transcription. nih.gov For example, the expression of these pathways is often induced by plant hormones such as jasmonates, which are involved in defense responses against herbivores and pathogens. tandfonline.comoup.com It is plausible that the production of this compound in I. guesfeldtii is governed by a similar regulatory network, allowing the plant to modulate its synthesis in response to specific physiological or ecological demands.

The enzymes of natural product pathways are prime targets for protein engineering to improve their properties for biotechnological applications. nih.govrsc.org Techniques such as rational design, which relies on knowledge of the enzyme's structure and mechanism, and directed evolution, which mimics natural selection in the laboratory, can be used to enhance enzyme activity, stability, and substrate specificity, or even to generate novel catalytic functions. acs.orgnih.gov

For this compound production, protein engineering could be applied to:

Pimaradiene Synthase: Engineering this cyclase could potentially alter the product profile, increase catalytic efficiency, or broaden its substrate scope. nih.govacs.org

Cytochrome P450s: These enzymes are frequently engineered to improve their catalytic rates and coupling efficiency or to change their regioselectivity of hydroxylation, which could be used to generate novel this compound analogs. researchgate.net

Chemoenzymatic Strategies for the Production of this compound and its Analogs

Chemoenzymatic synthesis, which integrates the high selectivity of biocatalysts with the versatility of traditional chemical synthesis, offers a powerful approach for producing complex natural products like this compound and its derivatives. researchgate.netnih.govchemrxiv.org This strategy can overcome the challenges of low yields from natural sources and the complexities of total chemical synthesis.

A plausible chemoenzymatic route to this compound could involve:

Microbial Production of a Diterpene Scaffold: An engineered microbial host, such as Escherichia coli or Saccharomyces cerevisiae, could be developed to produce a key pimarane intermediate (e.g., pimaradiene or a hydroxylated derivative) in large quantities. nih.govresearchgate.net

Enzymatic or Chemical Elaboration: The microbially produced scaffold can then be modified in subsequent steps. For instance, specific hydroxylations could be introduced using isolated P450 enzymes. researchgate.net The amination and N-methylation steps could also be performed using purified enzymes. Alternatively, chemical methods could be employed for steps that are difficult to achieve enzymatically, creating a modular and flexible synthetic platform. researchgate.net This approach not only facilitates the production of this compound itself but also enables the rapid synthesis of novel analogs by incorporating different enzymes or chemical reagents in the later stages. nih.gov

In Vitro Reconstruction of this compound Biosynthetic Pathways

The complete biosynthetic pathway to this compound can be validated and studied through in vitro reconstruction. This cell-free systems biology approach involves combining the purified biosynthetic enzymes with the necessary substrates and cofactors in a controlled reaction environment. frontiersin.orgnih.gov

An in vitro reconstruction of the this compound pathway would require the heterologous expression and purification of all the proposed key enzymes: pimaradiene synthase, the relevant CYP450s, the specific aminotransferase, and the N-methyltransferases. By sequentially adding these enzymes to a reaction mixture containing GGPP, an amino donor (like L-serine), a methyl donor (SAM), and cofactors for CYP450s (NADPH and a P450 reductase), the stepwise conversion to this compound could be monitored.

This approach offers several advantages:

Unambiguously confirms the function of each enzyme in the pathway.

Allows for the identification of bottlenecks and rate-limiting steps.

Enables the detection and characterization of transient or unstable intermediates.

Provides a platform for enzyme engineering and for producing small quantities of this compound or its analogs for analytical purposes. frontiersin.org

Chemical Synthesis and Derivatization of Icaceine

Total Synthesis Strategies for Icaceine

A potential total synthesis of this compound would require precise control over stereochemistry and the development of efficient methods for constructing its unique polycyclic and heterocyclic systems.

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials, providing a blueprint for a forward synthesis. researchgate.net For this compound, the analysis would identify key strategic bond disconnections.

A plausible retrosynthetic strategy for this compound would begin by simplifying the peripheral functional groups. Key disconnections include:

C-N Bond Disconnection: The dimethylamino group at C-15 could be installed late in the synthesis via reductive amination of a corresponding aldehyde or ketone.

Lactone and Ether Ring Disconnections: The 6,18-lactone and the 14,16-ether linkage could be disconnected through transformations like hydrolysis or reductive cleavage, revealing precursor molecules with hydroxyl and carboxyl functionalities.

Pimarane (B1242903) Core Disconnection: The core trans-syn-cis tricyclic pimarane skeleton represents the central challenge. Strategies for its disconnection are informed by successful syntheses of other pimaranes. nih.gov A powerful approach is the intramolecular Diels-Alder reaction of a macrocyclic triene, which can establish multiple stereocenters and the complete tricyclic core in a single, highly controlled step. acs.org Alternatively, cationic polyene cyclizations, mimicking the biosynthetic pathway, offer another efficient route to the decalin motif. nih.govacs.org

This analysis breaks down the complex this compound structure into more manageable synthetic targets, such as a functionalized bicyclic or monocyclic precursor.

The synthesis of this compound would rely on established and novel methodologies for constructing its characteristic substructures.

Pimarane Skeleton Construction: The synthesis of the 9β-H-pimarane skeleton, which forms the core of this compound, is a significant undertaking. The key challenge lies in establishing the trans-syn-cis ring fusion stereochemistry. frontiersin.org One of the most elegant strategies reported for a related compound, (±)-momilactone A, utilized a highly diastereoselective transannular Diels–Alder reaction on a macrocyclic triene precursor. acs.org Other successful approaches for pimarane systems have employed Brønsted acid-catalyzed cationic bicyclizations and Robinson annulation sequences to build the fused ring system. nih.govacs.org

Formation of the γ-Lactone Ring: The 6,18-lactone ring is a common feature in many pimarane diterpenoids. frontiersin.org Its formation would likely proceed via the oxidation of a precursor containing a C-18 methyl group and a C-6 hydroxyl group. Alternatively, intramolecular cyclization of a hydroxy acid under dehydrating conditions could forge the lactone ring. In the semisynthesis of a rearranged pimarane diterpene from annonalide, a γ-lactone ring was successfully rearranged to a δ-lactone, highlighting the feasibility of manipulating these structures. researchgate.netnih.gov

Installation of the Diepoxy System: this compound features a 14,16-diepoxy linkage. The semisynthesis of related epoxy-pimarane diterpenoids has been achieved from kirenol (B1673652), a natural pimarane precursor. nih.gov These syntheses typically involve the intramolecular cyclization of diol functionalities, often activated by acid or other reagents, to form the ether bridge. This suggests a viable pathway for constructing this feature on an advanced this compound intermediate.

A chemical reaction that produces stereoisomeric products in unequal amounts is known as a stereoselective synthesis. nih.gov Given this compound's numerous stereocenters, any total synthesis must employ powerful stereoselective methods to be efficient.

An enantioselective synthesis would be crucial to obtain a single enantiomer, as is found in nature. Key strategies applicable to an this compound synthesis include:

Chiral Pool Synthesis: Starting from an enantiomerically pure natural product, such as (S)-(+)-carvone, which can be elaborated into a key intermediate while retaining the initial stereochemistry. researchgate.net

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity. The Sharpless asymmetric dihydroxylation, for instance, is a reliable method for creating chiral diols from prochiral olefins and has been used in the enantioselective total synthesis of other ent-pimaranes. nih.govacs.org

Substrate and Reagent Control: The inherent stereochemistry of an advanced intermediate can direct the stereochemical outcome of subsequent reactions. Furthermore, the use of bulky reagents can favor addition to the less sterically hindered face of a molecule, controlling the formation of new stereocenters. nih.gov

The table below summarizes key stereoselective reactions used in the synthesis of related diterpenoid natural products, which would be foundational for an approach to this compound.

Reaction Type Example Application Purpose in Synthesis Reference
Sharpless Asymmetric DihydroxylationEnantioselective synthesis of ent-pimaranesCreation of chiral diols from an olefin precursor to set key stereocenters in the A-ring. nih.govacs.org
Intramolecular Diels-Alder ReactionTotal synthesis of (±)-momilactone ADiastereoselective formation of the tricyclic core from a macrocyclic triene. acs.org
Chiral Auxiliary Controlled CyclizationAsymmetric synthesis of aromatic ent-pimaranesUse of a chiral auxiliary to direct the stereochemical course of a radical polyene cyclization. rsc.org
Brønsted Acid Catalyzed Cationic BicyclizationDivergent synthesis of bioactive ent-pimaranesFormation of the trans-decalin system with defined stereochemistry. nih.gov

Semisynthetic Modifications of Natural this compound Precursors

Semisynthesis, the chemical modification of a natural product, is a valuable strategy for producing complex molecules and their analogues. wikipedia.org Since this compound is a natural product isolated from Icacina guesfeldtii, it is plausible that more abundant, structurally related pimarane diterpenoids from this or other species could serve as starting materials for a semisynthesis of this compound or its derivatives.

Work on other pimarane diterpenoids has demonstrated the viability of this approach. For example, annonalide, a cytotoxic pimarane, has been modified through reduction of carbonyl groups and rearrangement of its lactone ring to produce novel derivatives. researchgate.netnih.gov Similarly, kirenol has been used as a starting material for the synthesis of various epoxy-pimarane diterpenoids. nih.gov A hypothetical semisynthesis of this compound could involve:

Isolation of a biosynthetic precursor of this compound that lacks, for example, the C-15 amino group or has a different oxidation state.

A series of chemical transformations to install the missing functional groups and adjust oxidation states to match the target this compound structure.

Rational Design and Synthesis of this compound Analogues

The rational design of analogues is a cornerstone of medicinal chemistry, aimed at improving the biological activity or physicochemical properties of a lead compound. For this compound, this would involve targeted modifications at its key functional groups.

Structure-activity relationship (SAR) studies investigate how changes in a molecule's structure affect its biological activity. researchgate.net By systematically creating a library of analogues and testing them, researchers can identify the key pharmacophoric elements. For this compound, SAR-driven synthesis would focus on modifying its distinct functional regions:

The 3-Hydroxy Group: This group could be acylated to form esters, converted to ethers, or oxidized to a ketone to explore the importance of the hydrogen-bond donating capability at this position.

The 15-Dimethylamino Group: The basicity and size of this group could be altered. One could synthesize analogues with different alkyl substituents (e.g., diethylamino, cyclic amines) or prepare the corresponding quaternary ammonium (B1175870) salts to probe the role of the nitrogen atom.

The 18-Lactone: The lactone could be reduced to the corresponding lactol or diol to determine if the carbonyl group is essential for activity.

The synthesis of such analogues would follow standard functional group transformation protocols, starting from natural this compound. The biological data from these analogues would then guide the design of next-generation compounds with potentially enhanced properties. This approach has been successfully applied to other pimarane diterpenes to develop derivatives with improved antimicrobial activity. scielo.br

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery used to identify novel compounds with improved properties while retaining the biological activity of a parent molecule. phcogrev.comrsc.org Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold, whereas bioisosteric replacement focuses on substituting functional groups with other groups that have similar physical or chemical properties. uic.eduevitachem.com

Scaffold Hopping of the this compound Core

The core of this compound is its rigid (9βH)-pimarane skeleton, which is responsible for the three-dimensional arrangement of its functional groups. nih.gov A scaffold hopping strategy would aim to replace this tetracyclic diterpene framework with other, potentially more synthetically accessible, core structures that could mimic the spatial orientation of the key pharmacophoric elements.

Potential replacement scaffolds could include other classes of polycyclic hydrocarbons or heterocyclic frameworks that maintain the relative positioning of the C3-hydroxyl, the C15-dimethylamino group, and the bridged ether/lactone systems. The goal is to discover new chemotypes that may offer advantages in synthesis, patentability, or pharmacokinetic properties. nih.gov

Bioisosteric Replacement of this compound's Functional Groups

The functional groups of this compound are prime candidates for bioisosteric replacement to modulate its activity and drug-like properties. Key opportunities include:

Tertiary Amine: The dimethylamino group at C15 is a key feature of this alkaloid. This group could be replaced with other tertiary amines (e.g., diethylamino, pyrrolidinyl, piperidinyl) or with bioisosteres such as an azetidine (B1206935) or other small nitrogen-containing heterocycles to explore structure-activity relationships (SAR).

Lactone Ring: The γ-lactone fused to the pimarane skeleton is a common feature in bioactive natural products. This moiety could be replaced with other groups known to be bioisosteres of esters and lactones. Such replacements can alter chemical stability, polarity, and metabolic fate.

Hydroxyl Group: The secondary hydroxyl at the C3 position is an ideal point for modification. It can also be replaced with other groups of similar size and hydrogen-bonding capability.

The following table details potential bioisosteric replacements for the functional groups of this compound.

Original Functional GroupPotential Bioisosteric ReplacementsRationale for Replacement
Dimethylamino (-N(CH₃)₂) Group Azetidinyl, Pyrrolidinyl, Piperidinyl, MorpholinylModify basicity, lipophilicity, and potential for metabolic N-dealkylation.
Lactone (cyclic ester) Tetrazole, 5-oxo-1,2,4-oxadiazole, SulfonamideMimic the hydrogen bond accepting properties and geometry while altering hydrolytic stability and pharmacokinetic profile. nih.gov
Hydroxyl (-OH) Group Amine (-NH₂), Thiol (-SH), Fluorine (-F), Methoxy (-OCH₃)Modulate hydrogen bonding potential, acidity/basicity, and metabolic stability (e.g., replacement with F can block metabolic oxidation). nih.gov

Combinatorial Chemistry for this compound Library Generation

Combinatorial chemistry enables the rapid synthesis of a large number of related compounds, or a "library," in a single process. mdpi.com This technique is invaluable for systematically exploring the structure-activity relationship of a lead compound. For a complex natural product like this compound, a semi-synthetic combinatorial approach would be most feasible, using the isolated natural product as a starting scaffold.

The C3-hydroxyl group is the most synthetically accessible "handle" on the this compound molecule for building a combinatorial library. Through parallel synthesis techniques, this hydroxyl group could be reacted with a diverse set of building blocks to generate a library of this compound analogues. nih.gov

A representative combinatorial strategy would involve the parallel acylation of this compound. In this approach, individual reaction vessels would each contain this compound and a different acylating agent (e.g., an acid chloride or carboxylic acid with a coupling agent). This would yield a library of C3-esters, allowing for a systematic investigation of how different substituents at this position affect biological activity.

The table below illustrates a hypothetical combinatorial library generated from the this compound scaffold by modifying the C3-hydroxyl group.

Library PositionScaffoldR-Group Building Blocks (Examples)Resulting Functional Group
C3-PositionThis compoundAcetyl chloride, Benzoyl chloride, Valeryl chloride, Phenylacetyl chloride, Cyclohexanecarbonyl chlorideC3-O-Acetyl, C3-O-Benzoyl, C3-O-Valeryl, C3-O-Phenylacetyl, C3-O-Cyclohexylcarbonyl

This method allows for the creation of hundreds of distinct analogues, which can then be subjected to high-throughput screening to identify compounds with enhanced potency or selectivity. researchgate.net

Development of this compound-Based Chemical Probes

Chemical probes are essential tools for studying the biological function and molecular targets of bioactive compounds. nih.gov They are typically derived from a parent molecule by attaching a reporter tag (like a fluorophore or biotin) or a reactive group via a chemical linker. researchgate.netprintspublications.com The development of this compound-based probes could help elucidate its mechanism of action and identify its protein binding partners within a cell.

The design of an this compound-based probe would involve three key components:

The Ligand: The this compound molecule itself, which provides the binding affinity and selectivity for its biological target(s).

The Linker: A chain of atoms connecting the this compound scaffold to the reporter tag. The linker must be chosen carefully to minimize interference with the biological activity of the this compound core. Polyethylene glycol (PEG) chains or simple alkyl chains are commonly used.

The Reporter/Reactive Group: This functional moiety enables detection or interaction. For affinity-based probes, a biotin (B1667282) tag could be used for affinity purification of target proteins, or a fluorophore (e.g., FITC, TAMRA) could be used for visualization by fluorescence microscopy. ebi.ac.ukijcmas.com For activity-based probes, a photo-reactive group like a diazirine or benzophenone (B1666685) could be incorporated to enable covalent cross-linking to the target protein upon UV irradiation. ijcmas.com

The C3-hydroxyl group is again the most logical site for attaching a linker, as modifications here may be less likely to disrupt key binding interactions compared to modifications of the more complex regions of the molecule. A modular synthesis approach would be ideal, where the linker-reporter cassette is pre-formed and then conjugated to this compound in a final step. researchgate.net

The components for a hypothetical this compound-based chemical probe are outlined in the table below.

Probe ComponentExampleFunction
Ligand This compoundProvides binding specificity to the cellular target.
Attachment Point C3-Hydroxyl GroupSite for conjugation of the linker.
Linker Short PEG or Alkyl ChainSpatially separates the ligand from the reporter tag to minimize steric hindrance.
Reporter Tag BiotinAllows for affinity capture and pull-down of target proteins for identification (e.g., by mass spectrometry).
Reporter Tag Fluorescein (FITC)Enables visualization of the probe's localization in cells via fluorescence microscopy.
Reactive Group DiazirineForms a covalent bond with the target protein upon photoactivation, enabling permanent labeling.

By using such probes, researchers could uncover the specific proteins that this compound interacts with, providing crucial insights into its biological function and paving the way for more targeted drug design.

Molecular Mechanisms of Action of Icaceine

Identification and Validation of Icaceine's Primary Molecular Targets

The initial steps to understand the pharmacological action of a compound involve identifying its primary molecular binding partners. For this compound, this has been approached mainly through in silico studies, with some data pointing toward potential receptor interactions.

Computational docking studies have been employed to predict the binding affinity of this compound for various protein targets. These in silico analyses suggest that this compound may interact with specific bacterial enzymes, indicating a potential mechanism for antimicrobial activity. In one such study, this compound was docked against six proteins from Staphylococcus aureus. researchgate.net The compound showed its best binding energy against the protein 1TVF, which is Undecaprenyl pyrophosphate synthase, an enzyme involved in cell wall biosynthesis. researchgate.net The binding affinity was found to be comparable to that of established antibiotics like Ciprofloxacin (B1669076) and Imipenem. researchgate.net

Further analysis of the docking pose revealed that this compound forms hydrogen bonds with several key amino acid residues within the binding pocket of 1TVF, including ASP 388, LYS 323, GLU 325, and ARG 327. This interaction suggests a stable binding complex. Beyond bacterial proteins, limited data suggests this compound may act as an antagonist of the Dopamine D2 receptor, with a reported pKi value of 6.7. biodeep.cn

Target ProteinOrganismBinding Affinity (kJ/mol)Interacting ResiduesReference
Undecaprenyl pyrophosphate synthase (1TVF)Staphylococcus aureus-7.45ASP 388, LYS 323, GLU 325, ARG 327 researchgate.net
Dopamine D2 ReceptorNot SpecifiedpKi = 6.7Not Specified biodeep.cn

While docking studies suggest that this compound can bind to the active sites of enzymes like Undecaprenyl pyrophosphate synthase, detailed experimental studies on its enzyme inhibition kinetics are not extensively documented in the available literature. researchgate.net Parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) for this compound against specific enzymes have not been thoroughly reported. Consequently, it is unclear whether the inhibition is competitive, non-competitive, or follows another mechanism. interesjournals.orgstudymind.co.uk

Similarly, there is no specific research available that investigates whether this compound acts as an allosteric modulator. mdpi.com Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) site, causing a conformational change that can enhance or diminish the activity of the endogenous ligand or substrate. nih.govnih.gov Studies to determine if this compound exhibits such properties have not been published.

The effect of this compound on the function of ion channels remains an uninvestigated area. Ion channels are crucial for the electrical signaling in cells like neurons and muscle cells, and their modulation can have significant physiological effects. nih.govnumberanalytics.com There are currently no published studies that have used techniques like patch-clamp electrophysiology to assess whether this compound can act as a blocker or activator of sodium, potassium, calcium, or other ion channels. libretexts.org

Many cellular processes are governed by complex interactions between proteins (protein-protein interactions, PPIs) and between proteins and nucleic acids. nih.govnih.govnih.gov Modulators of these interactions are of significant interest in drug discovery. rsc.orgfrontiersin.org However, the scientific literature lacks studies investigating the potential role of this compound in either disrupting or stabilizing such interactions. Techniques like co-immunoprecipitation, pull-down assays, or electrophoretic mobility shift assays (EMSA) have not been reported in the context of this compound research to determine if it influences these critical cellular complexes. thermofisher.comrefeyn.com

Downstream Signaling Pathways Modulated by this compound

The binding of a ligand to its molecular target typically initiates a cascade of intracellular events known as a signal transduction pathway. wikipedia.orgkhanacademy.org This process relays the initial signal, often amplifying it, to produce a cellular response. nih.govunits.it

Specific experimental data detailing the downstream intracellular signal transduction cascades modulated by this compound is not available. While its binding to certain targets like the D2 receptor implies potential modulation of downstream pathways commonly associated with G-protein coupled receptors (GPCRs), such as those involving cyclic AMP (cAMP) or the Phosphoinositide 3-kinase (PI3K)/Akt pathway, these specific effects have not been experimentally verified for this compound. biodeep.cnoatext.comijmio.comnih.gov The identification of the precise signaling pathways affected by this compound will require further research to bridge the gap between initial target binding and the ultimate cellular or physiological response.

Analysis of Gene Expression and Proteomic Changes Induced by this compound

An extensive review of scientific literature did not yield specific studies detailing the analysis of gene expression or proteomic changes induced by the chemical compound this compound. wikipedia.orgfrontiersin.orgfrontiersin.orgmdpi.complos.orgcancer-pku.cnfrontiersin.orgoncodb.orgnih.gov Consequently, there is no available data on global shifts in mRNA populations or large-scale protein alterations in response to this compound. wikipedia.orgfrontiersin.orgfrontiersin.orgmdpi.complos.orgcancer-pku.cnfrontiersin.orgoncodb.orgnih.gov Research into how this compound may affect the transcriptome and proteome, which could reveal pathways related to its biological activity, has not yet been published. wikipedia.orgfrontiersin.orgfrontiersin.orgmdpi.complos.orgcancer-pku.cnfrontiersin.orgoncodb.orgnih.gov

Modulation of Post-Translational Modifications

There is currently no available research in the public domain that investigates the modulation of post-translational modifications (PTMs) by this compound. PTMs, such as phosphorylation, acetylation, glycosylation, and ubiquitination, are crucial for regulating protein function and cellular signaling. abcam.comnih.govwikipedia.orgthermofisher.comaptamergroup.com Studies to determine whether this compound influences these modification processes, thereby altering protein activity, stability, or localization, have not been reported. abcam.comnih.govwikipedia.orgthermofisher.comaptamergroup.com

Computational Approaches to this compound Mechanism Elucidation

Computational methods are pivotal in exploring the potential mechanisms of action for chemical compounds.

Molecular Docking Simulations with this compound and Target Proteins

Molecular docking simulations have been employed to investigate the interaction of this compound with specific protein targets, particularly within the context of antimicrobial research. imist.ma An in silico study evaluated the binding affinity of this compound against six proteins from Staphylococcus aureus. imist.ma The results demonstrated that this compound exhibited its best binding energy against the protein with PDB ID 1TVF, showing a binding affinity comparable to that of established antibiotics like Ciprofloxacin and Imipenem. imist.ma The interaction with 1TVF was characterized by the formation of hydrogen bonds with key amino acid residues, including ASP 388, LYS 323, GLU 325, and ARG 327. imist.ma

Table 1: Molecular Docking Results of this compound Against Staphylococcus aureus Protein 1TVF
CompoundTarget Protein (PDB ID)Binding Affinity (kJ/mol)Interacting ResiduesReference
This compound1TVF-7.45ASP 388, LYS 323, GLU 325, ARG 327 imist.ma
Ciprofloxacin (Control)1TVF-7.44Not Specified imist.ma
Imipenem (Control)1TVF-7.58Not Specified imist.ma

Molecular Dynamics Simulations of this compound-Target Complexes

Based on a thorough review of existing scientific literature, no studies reporting the use of molecular dynamics (MD) simulations for this compound-target complexes have been published. frontiersin.orgresearchgate.netmdpi.comfrontiersin.orgtwgrid.orgmdpi.com MD simulations are a computational method used to analyze the physical movements of atoms and molecules, providing detailed insights into the stability and conformational changes of a ligand-protein complex over time. frontiersin.orgresearchgate.netmdpi.comfrontiersin.orgtwgrid.orgmdpi.com Research in this area would be necessary to understand the dynamic behavior of this compound when bound to a biological target. frontiersin.orgresearchgate.netmdpi.comfrontiersin.orgtwgrid.orgmdpi.com

Quantum Chemical Calculations for Electronic Properties and Reactivity

There are no specific published reports on the use of quantum chemical calculations to determine the electronic properties and reactivity of this compound. rsc.orgphyschemres.orgnih.govnih.govrsc.org These theoretical methods are employed to compute molecular properties such as the distribution of electron density, molecular orbitals (e.g., HOMO and LUMO), and electrostatic potential, which are fundamental to understanding a molecule's reactivity and interaction mechanisms. rsc.orgphyschemres.orgnih.govnih.govrsc.org The application of these calculations to this compound has not yet been documented in the scientific literature. rsc.orgphyschemres.orgnih.govnih.govrsc.org

Cellular Pharmacology and Biology of Icaceine

Cellular Permeability and Intracellular Distribution of Icaceine

The ability of a compound to cross the cell membrane and reach its intracellular target is fundamental to its biological activity. The cellular permeability of this compound is influenced by its physicochemical properties and its interaction with membrane transporters.

Computational, or in silico, analysis using tools like SwissADME predicts various pharmacokinetic properties related to permeability. researchgate.net These predictions suggest that this compound has high gastrointestinal absorption. researchgate.net However, these models also predict that this compound is a substrate for P-glycoprotein (P-gp), an important efflux transporter. researchgate.netimist.ma P-glycoprotein actively pumps substrates out of the cell, which can reduce the intracellular concentration of a compound and contribute to therapeutic failure. imist.ma The effective delivery of drugs to specific intracellular compartments like the nucleus, mitochondria, or lysosomes is often hindered by biological barriers, including membrane efflux pumps such as P-gp. nih.gov

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound This table is generated from computational predictions and does not represent experimentally measured values.

Property Predicted Value/Status Implication for Permeability & Distribution Source
Molecular Weight 357.44 g/mol Satisfies Lipinski's rule (<500) for drug-likeness. researchgate.net
H-Bond Acceptors 6 Satisfies Lipinski's rule (<10) for drug-likeness. researchgate.net
H-Bond Donors 2 Satisfies Lipinski's rule (<5) for drug-likeness. researchgate.net
GI Absorption High Suggests good absorption from the gut into circulation. researchgate.net
BBB Permeant No Predicted not to cross the blood-brain barrier. researchgate.net
P-gp Substrate Yes May be actively transported out of cells, reducing intracellular concentration. researchgate.netimist.ma

Effects of this compound on Fundamental Cellular Processes

Research into the specific effects of purified this compound on cellular processes is in its early stages. Much of the current understanding is derived from studies on plant extracts containing a mixture of compounds or from large-scale metabolomic analyses where this compound has been identified as a molecule of interest.

While direct studies on this compound are limited, research on extracts from the Icacinaceae plant family, to which this compound belongs, has shown significant cytotoxic activity against various cancer cell lines. researchgate.net A methanolic fraction from Apodytes dimidiata was found to be cytotoxic against Ehrlich's ascites carcinoma, Jurkat (human T lymphocyte), and SK-BR-3 (mammary tumor) cell lines, with treated cells displaying morphological changes characteristic of apoptosis. researchgate.net

This compound has also been identified as a differential metabolite in untargeted metabolomics studies. In one such study, this compound was noted in relation to the phosphatidylinositol 3-kinase (PI3K)-AKT-MTOR signaling pathway, which is crucial for regulating cell division and inhibiting apoptosis. frontiersin.org In another study, this compound was detected in an analysis of sphingolipid metabolism, a pathway whose components are known to be important signaling molecules in the regulation of apoptosis and cell growth. mdpi.com

The processes of cell migration and invasion are fundamental to both normal physiological events and pathological conditions like cancer metastasis. sigmaaldrich.cominstitut-curie.org These complex behaviors involve cell-cell adhesion, degradation of the extracellular matrix (ECM), and cell motility. sigmaaldrich.comnih.gov Key molecules in this process include cadherins, which mediate cell-cell adhesion, and signaling receptors like the ErbB family, which can influence cell migration and invasion. nih.govfrontiersin.org

Currently, there is a lack of direct experimental evidence detailing the specific influence of this compound on cell migration, invasion, or adhesion. These areas represent significant opportunities for future research to determine if this compound can modulate these critical cellular functions.

Cellular metabolism encompasses all the chemical reactions that generate energy and synthesize the molecules necessary for life. aacr.org Cells can shift their metabolic pathways, for instance, from aerobic respiration to anaerobic glycolysis, in response to environmental conditions like the lack of oxygen (ischemia). researchgate.net

This compound has been identified as a potentially significant metabolite in studies investigating metabolic responses to external stimuli. In a study assessing the impact of chemical fire-related contamination on soil, this compound was one of the metabolites identified in the sphingolipid metabolism pathway, which was found to be inhibited under chemical stress. mdpi.com Furthermore, an untargeted metabolomics study of children with autism spectrum disorder identified this compound as one of the potential differential metabolites, suggesting a possible connection to altered metabolic pathways, though its specific role remains to be explored. frontiersin.org

Cells respond to various stressors, such as toxins or nutrient deprivation, by activating a range of protective molecular changes known as the cellular stress response. wikipedia.orgfrontiersin.org This response can involve reprogramming gene expression and, if the stress is overwhelming, initiating programmed cell death. frontiersin.org Autophagy is a key component of this response, acting as a "self-cleaning" process where damaged organelles and proteins are degraded and recycled. mdpi.com

The link between this compound and these processes is currently indirect. Sphingolipids, which are components of a metabolic pathway where this compound has been detected, are recognized as signaling molecules that regulate important cellular processes including autophagy. mdpi.com The activation of a cellular stress response often involves the ubiquitin-proteasome system to degrade damaged proteins. plos.org While direct evidence is not yet available, this compound's association with metabolic pathways linked to autophagy suggests a potential role in modulating cellular stress responses that warrants further investigation.

Table 2: Summary of Investigated Cellular Effects of this compound

Cellular Process Finding / Potential Role Evidence Type Source
Cell Growth & Apoptosis Associated with pathways (PI3K, sphingolipid metabolism) that regulate apoptosis. Indirect (Metabolomics) frontiersin.orgmdpi.com
Cell Migration & Invasion No direct studies available. Not Applicable -
Cellular Metabolism Identified as a differential metabolite under chemical stress and in a human disorder. Direct (Metabolomics) frontiersin.orgmdpi.com
Autophagy & Stress Response Associated with sphingolipid metabolism, a pathway known to regulate autophagy. Indirect (Metabolomics) mdpi.com

Phenotypic Screening and High-Throughput Assays for this compound Activity in Cellular Models

Phenotypic screening is a powerful approach in drug discovery that identifies substances capable of altering the phenotype (the observable characteristics) of a cell or organism in a desired way, without preconceived knowledge of the compound's molecular target. wikipedia.orgtechnologynetworks.com This contrasts with target-based screening, which looks for compounds that interact with a specific, known protein or enzyme. wikipedia.org The resurgence of phenotypic screening is due in part to its success in discovering first-in-class drugs with novel mechanisms of action. wikipedia.org

High-throughput screening (HTS) uses automation and robotics to rapidly test vast libraries of chemical compounds in miniaturized formats, such as 384- or 1536-well plates. nih.govoncotarget.com When applied to cells, these assays can monitor a wide range of phenotypic changes, including:

Cell viability and proliferation oncotarget.com

Apoptosis induction europeanreview.org

Changes in cell morphology, neurite outgrowth, or mitochondrial integrity (High-Content Screening/Analysis) nih.gov

Alterations in metabolic activity technologynetworks.com

While no published studies have specifically subjected this compound to a large-scale phenotypic or high-throughput screening campaign, these methodologies are ideally suited to uncover its cellular functions. A potential workflow could involve screening this compound and its analogues against panels of cancer cell lines to identify any effects on cell survival. technologynetworks.comrsc.org Positive "hits" from such a screen—compounds that significantly impair cancer cell survival—could then be subjected to further investigation, such as quantitative chemoproteomics, to identify the specific protein targets through which this compound exerts its effects. rsc.org This integrated approach of phenotypic screening followed by target deconvolution is a robust strategy for elucidating the mechanism of action of novel compounds. wikipedia.orgrsc.org

Development and Application of Advanced Cell-Based Models for this compound Research (e.g., 3D cell cultures, organoids)

The investigation of the cellular pharmacology of this compound has predominantly utilized traditional two-dimensional (2D) cell culture systems. While these models have been instrumental in initial screenings for biological activity, the development and application of more physiologically relevant advanced cell-based models, such as three-dimensional (3D) cell cultures and organoids, represent a critical next step in elucidating the full therapeutic potential and mechanism of action of this compound.

To date, specific research employing 3D cell cultures or organoids to investigate the effects of this compound has not been extensively reported in publicly available scientific literature. However, the known biological activities of this compound, coupled with the inherent advantages of these advanced models, strongly suggest a promising future direction for research.

Current State of In Vitro this compound Research:

Existing in vitro studies have established the cytotoxic properties of this compound against various cancer cell lines. For instance, this compound has demonstrated significant cytotoxicity against HeLa and MCF-7 cell lines, with a reported IC50 value of 0.78 μg/mL against both. researchgate.net These findings from 2D cultures provide a foundational rationale for exploring its anti-cancer effects in more complex models that better mimic the tumor microenvironment.

Potential Applications of 3D Cell Cultures and Organoids in this compound Research:

The transition from 2D to 3D cell culture models offers the potential to investigate this compound's activity in a context that more closely resembles the in vivo environment. nih.gov 3D models can recapitulate key aspects of tissue architecture, cell-cell and cell-matrix interactions, and the establishment of gradients for oxygen, nutrients, and the compound itself. deepdyve.com

For this compound research, the application of 3D spheroids or organoids derived from cancerous tissues could provide significant insights into:

Efficacy in a Tumor Microenvironment: Evaluating the ability of this compound to penetrate tumor spheroids and exert its cytotoxic effects on cancer cells that are subject to the protective influences of the surrounding microenvironment.

Mechanism of Action: Investigating changes in cell signaling pathways, gene expression, and protein activity within a 3D structure following treatment with this compound, which may reveal mechanisms not apparent in 2D cultures.

Drug Resistance: Studying the potential for acquired resistance to this compound in a 3D model that better reflects the heterogeneity and adaptive responses of tumors.

Development of Advanced Models for Future Research:

The development of specific 3D cell culture and organoid models for this compound research would likely involve:

Cancer Spheroids: Generating spheroids from established cancer cell lines (such as HeLa and MCF-7, against which this compound has shown activity) to create a simple, scaffold-free 3D model.

Patient-Derived Organoids (PDOs): Establishing organoids from patient tumor samples to create a highly personalized model for testing the efficacy of this compound against specific cancer types.

Co-culture Models: Incorporating other cell types found in the tumor microenvironment, such as fibroblasts and immune cells, into the 3D culture to study the impact of these interactions on this compound's activity. nih.gov

The following table outlines potential experimental setups using advanced cell-based models for future this compound research:

Model TypeCell SourcePotential Research FocusExpected Outcome
Cancer Spheroids HeLa, MCF-7Penetration and cytotoxicity of this compoundDetermination of effective concentration and time-dependent killing in a 3D structure
Patient-Derived Organoids Colorectal, Breast CancerPersonalized efficacy of this compoundIdentification of responsive tumor subtypes
Co-culture Spheroids Cancer cells + FibroblastsImpact of stromal interactions on this compound activityUnderstanding of microenvironment-mediated resistance or sensitivity

While direct experimental data is currently lacking, the logical progression of in vitro pharmacological assessment points towards the adoption of these advanced cell-based models to comprehensively understand and harness the therapeutic potential of this compound.

Preclinical in Vivo Mechanistic Investigations of Icaceine

Selection and Characterization of Relevant Animal Models for Mechanistic Studies

For investigating the potential anti-inflammatory and antimicrobial effects of Icaceine, specific models are employed. For example, to study anti-inflammatory mechanisms, models involving the induction of inflammation via agents like lipopolysaccharide (LPS) or carrageenan are common. To assess antimicrobial efficacy, researchers may use infection models where animals are challenged with specific pathogens, such as Staphylococcus aureus, a bacterium against which this compound has shown potential in computational studies. researchgate.netresearchgate.net

The characterization of these models is paramount. This involves confirming that the model reliably develops the key features of the disease being studied, such as specific inflammatory markers or bacterial loads, ensuring that any observed effects can be confidently attributed to the intervention with this compound. The development of transgenic or knockout mouse models has been particularly useful in defining the role of specific pathways in disease, which can be invaluable for mechanistic studies. nih.gov

Table 1: Potential Animal Models for In Vivo Mechanistic Studies of this compound

Model Type Application for this compound Research Key Characteristics to Validate
LPS-Induced Inflammation Model To investigate anti-inflammatory pathways. Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6), immune cell infiltration.
S. aureus Skin Infection Model To investigate in vivo antimicrobial activity and mechanisms. Quantification of bacterial load in tissue, assessment of lesion size and inflammation.

| Genetically Engineered Mouse Models (e.g., NF-κB reporter mice) | To provide specific insights into pathway modulation. | In vivo imaging or ex vivo analysis of reporter gene activity following this compound administration. |

Pharmacodynamic Biomarker Identification and Validation in Preclinical Models

Pharmacodynamic (PD) biomarkers are molecular indicators that demonstrate a drug has engaged its target and produced a biological effect within an organism. cancer.gov The identification and validation of such biomarkers are crucial for understanding the dose-response relationship and mechanism of action of this compound. ecancer.org These biomarkers can range from generic indicators of a biological process, like apoptosis or cell proliferation, to highly specific measures of target engagement, such as the phosphorylation status of a particular protein. ecancer.org

In the context of this compound's potential anti-inflammatory effects, relevant PD biomarkers could include the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) or the expression of enzymes like cyclooxygenase-2 (COX-2) in tissue or blood samples. nih.gov For antimicrobial activity, biomarkers might include the quantification of bacterial load or the expression of specific bacterial virulence factors.

The validation process ensures that these biomarkers are robust and reproducible. Preclinical data must convincingly show that changes in the biomarker correlate with the compound's efficacy in an appropriate in vivo model. ecancer.org This linkage between drug regimen, target effect, and biological response is critical for making informed decisions in drug development. cancer.gov

Target Engagement Studies of this compound in Living Systems

Target engagement studies are designed to provide direct evidence that a compound is binding to its intended molecular target within a living organism. pelagobio.comresearchgate.net This is a critical step to confirm that the compound's biological effects are a direct result of its interaction with the target, rather than off-target activities. researchgate.net

Several advanced techniques can be employed to measure target engagement in vivo. The Cellular Thermal Shift Assay (CETSA®) allows for the direct measurement of a compound's binding to its target in tissues and organs from preclinical animal models. pelagobio.com This method provides a clear view of drug distribution and on-target interaction at clinically relevant concentrations. pelagobio.com Other methods include specialized imaging techniques like Positron Emission Tomography (PET), which can be used to non-invasively evaluate a compound's biodistribution and target occupancy. drugtargetreview.com

For this compound, if a specific protein target is identified through initial screening or computational modeling, these techniques would be used to confirm that this compound physically interacts with this target in animal tissues. Such studies are vital for validating the proposed mechanism of action and ensuring that the compound performs as expected in a complex biological environment. pelagobio.com

Mechanistic Characterization of this compound's Effects on Specific Biological Systems (e.g., antimicrobial activity pathways, anti-inflammatory mechanisms)

Understanding how this compound exerts its effects at a molecular level is the central goal of mechanistic characterization. This involves investigating its impact on specific signaling pathways and cellular processes.

Antimicrobial Activity Pathways

While in vivo data is pending, in silico (computational) studies have provided initial insights into this compound's potential antimicrobial mechanism. Molecular docking simulations have evaluated this compound's activity against several essential proteins in Staphylococcus aureus. researchgate.netresearchgate.net These studies predict that this compound can bind to key bacterial proteins with an affinity comparable to that of established antibiotics. researchgate.net The proposed mechanism involves interfering with microbial cell signaling or metabolism. mdpi.com For example, some antimicrobial compounds act by disrupting the bacterial cell membrane, leading to changes in internal pH and ultimately cell death. frontiersin.org Another common mechanism is the inhibition of enzymes essential for DNA synthesis or cell wall integrity. mdpi.comnih.gov

Table 2: In Silico Docking Results of this compound Against Staphylococcus aureus Proteins

Target Protein Protein Function This compound Binding Energy (kJ/mol) Reference Antibiotic Reference Binding Energy (kJ/mol)
1TVF Penicillin-Binding Protein -7.45 Ciprofloxacin (B1669076) -7.44
2ZCO Dihydropteroate Synthase -6.40 Ciprofloxacin -6.49
4H8E DNA Gyrase Subunit B -6.80 Ciprofloxacin -6.85

(Source: Data compiled from in silico studies researchgate.net)

Anti-inflammatory Mechanisms

Many anti-inflammatory compounds function by modulating key signaling pathways that regulate the production of inflammatory mediators. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway. mdpi.com Activation of NF-κB triggers the transcription of numerous pro-inflammatory genes, including those for cytokines and chemokines. nih.gov Compounds can inhibit this pathway at multiple points, for instance, by preventing the degradation of its inhibitor, IκBα. nih.govnih.gov

Another critical pathway in inflammation is the PI3K-AKT signaling cascade. This pathway can activate NF-κB and is a known target for anti-inflammatory agents. frontiersin.org In vivo studies on this compound would aim to determine if it modulates these or other relevant pathways, such as the MAPK signaling cascade, to exert its anti-inflammatory effects. nih.gov

Long-Term Mechanistic Adaptations and Feedback Loops Elicited by this compound In Vivo

When a biological system is exposed to a compound over an extended period, it can undergo adaptive changes. Investigating these long-term adaptations and feedback loops is crucial for understanding the sustained efficacy and potential for resistance to this compound.

Chronic administration of a compound can lead to phenomena such as tachyphylaxis (a rapid decrease in response), receptor downregulation, or the induction of metabolic enzymes that increase the compound's clearance. Conversely, a compound might induce beneficial long-term changes, such as the sustained suppression of an inflammatory pathway.

Feedback loops are also a key consideration. Inflammatory pathways, for example, are often characterized by positive feedback loops where cytokines activate transcription factors like NF-κB, which in turn stimulates the synthesis of more cytokines. nih.gov A successful therapeutic might not only block the initial stimulus but also interrupt these self-amplifying loops. Preclinical studies would need to assess how long-term exposure to this compound affects the expression and activity of its target and related pathway components to identify any such adaptive mechanisms.

Advanced Analytical Methodologies for Icaceine Research

Chromatographic Techniques for Icaceine Quantification and Purity Assessment in Research Samples

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying components within a mixture. labmanager.com For a compound like this compound, both liquid and gas chromatography platforms offer robust solutions for analysis in various research contexts.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile or thermally unstable compounds, making it highly suitable for quantifying alkaloids like this compound in pharmaceutical and biological samples. labmanager.com The technique separates compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. labmanager.com

The development of a successful HPLC method involves the careful selection of columns and mobile phases to achieve optimal separation. ejgm.co.uk For compounds similar in polarity to alkaloids, reversed-phase columns, such as a C18, are commonly employed. ejgm.co.ukajpaonline.com The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, which can be run in an isocratic mode (constant composition) or a gradient mode (varying composition) to ensure efficient elution and peak resolution. ejgm.co.ukyoutube.com

Various detection methods can be coupled with HPLC for the quantification of this compound:

Ultraviolet (UV) Detection: This is a common and economical choice, suitable if this compound possesses a chromophore that absorbs light in the UV-visible spectrum. ejgm.co.ukajpaonline.com Quantification is achieved by creating a calibration curve that plots peak area against known concentrations of a standard. youtube.com

Diode Array Detection (DAD) / Photodiode Array (PDA) Detection: An advanced form of UV detection, a DAD or PDA detector can acquire a full UV-visible spectrum at each point in the chromatogram. ejgm.co.uk This provides not only quantitative data but also qualitative information about the purity of the this compound peak.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) offers the highest selectivity and sensitivity. nih.gov It allows for quantification based on the mass-to-charge ratio (m/z) of the compound, which for this compound is reported as 358.24. mdpi.comresearchgate.net This method is particularly powerful for analyzing complex biological matrices where co-eluting impurities might interfere with other detectors. nih.gov

ParameterTypical Condition for Alkaloid AnalysisRationale
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Effectively separates moderately polar to nonpolar compounds from aqueous matrices. ejgm.co.ukajpaonline.com
Mobile PhaseAcetonitrile/Methanol and Water/Buffer mixtureAllows for fine-tuning of solvent strength to control retention time and achieve good peak shape. ejgm.co.ukajpaonline.com
Flow Rate0.8 - 1.2 mL/minProvides a balance between analysis time and separation efficiency. ajpaonline.com
DetectionUV (e.g., 272 nm), DAD/PDA, or Mass Spectrometry (MS)Choice depends on the required sensitivity, selectivity, and whether structural confirmation is needed. ejgm.co.uknih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. lpdlabservices.co.uk It is best suited for analytes that are volatile and thermally stable. labmanager.com Since a complex alkaloid like this compound is likely not inherently volatile, a chemical derivatization step is required prior to analysis. jfda-online.comsigmaaldrich.com Derivatization converts polar functional groups (such as -OH, -NH2, -COOH) into less polar, more volatile moieties. sigmaaldrich.com

Common derivatization strategies applicable for a compound like this compound include:

Silylation: This process replaces active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, using reagents like MTBSTFA or BSTFA. sigmaaldrich.com TBDMS derivatives are generally more stable than TMS derivatives. sigmaaldrich.com

Acylation: This involves introducing an acyl group, often using fluorinated reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). These reagents can increase volatility and enhance detection sensitivity, especially with electron capture detectors or negative chemical ionization MS. jfda-online.com

Once derivatized, the sample is injected into the GC, where it is vaporized and separated in a long capillary column before being detected by the mass spectrometer. labmanager.comnih.gov GC-MS provides excellent chromatographic resolution and generates mass spectra that can be used for definitive identification and quantification. nih.gov

Derivatization Reagent ClassExample ReagentTarget Functional GroupsKey Advantage
SilylationMTBSTFA (N-methyl-N-t-butyldimethylsilyltrifluoroacetamide)Hydroxyls (-OH), Amines (-NH2), Carboxylic Acids (-COOH)Forms stable derivatives that are less sensitive to moisture. sigmaaldrich.com
AcylationPFPA (Pentafluoropropionic Anhydride)Alcohols, Phenols, AminesCreates highly volatile derivatives with excellent sensitivity for mass spectrometry. jfda-online.com
AlkylationTMPAH (Trimethylanilinium hydroxide)Carboxylic acids, PhenolsEnables "flash alkylation" in the hot GC injection port. jfda-online.com

Mass Spectrometry Applications in this compound Metabolomics and Pathway Analysis

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. nih.gov Mass spectrometry (MS), particularly when coupled with chromatography, is the primary analytical tool in this field due to its high sensitivity, selectivity, and throughput. frontiersin.orgthermofisher.com

For this compound research, metabolomics can be applied in two primary ways:

Untargeted Metabolomics: This approach aims to measure as many metabolites as possible in a biological sample following exposure to this compound. By comparing the metabolic profiles of treated versus untreated samples, researchers can identify endogenous metabolites that are significantly altered. This provides a broad, discovery-based view of the biochemical pathways perturbed by this compound. frontiersin.org

Targeted Metabolomics: This focuses on identifying and quantifying a specific set of known metabolites, namely this compound and its predicted metabolic products. This is crucial for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The typical workflow for an LC-MS-based metabolomics study of this compound would involve analyzing biological samples (e.g., plasma, urine, or cell lysates) to generate complex datasets. frontiersin.org High-resolution mass spectrometers (HRMS), such as Time-of-Flight (TOF) or Orbitrap instruments, are preferred as they provide accurate mass measurements, which are critical for the putative identification of unknown metabolites. thermofisher.com Tandem mass spectrometry (MS/MS) is then used to fragment ions of interest, generating characteristic fragmentation patterns that help in structural elucidation and confirmation of metabolite identity. thermofisher.comnih.gov The resulting data on altered metabolic pathways can be visualized using software that maps metabolites onto known biological networks, such as those in the KEGG database. nih.gov

Spectroscopic Methods for Quantitative Analysis of this compound in Biological Matrices

Spectroscopic techniques, which measure the interaction between electromagnetic radiation and matter, can be used for the quantitative analysis of this compound, particularly in less complex sample matrices. solubilityofthings.commdpi.com

UV-Visible (UV-Vis) Spectroscopy: This method is based on the principle that molecules absorb light at specific wavelengths. If this compound has a suitable chromophore, its concentration in a solution can be determined by measuring its absorbance and applying the Beer-Lambert law. While rapid and simple, its application in complex biological matrices is limited by low selectivity, as other endogenous compounds may absorb at the same wavelength. mdpi.com

Fluorescence Spectroscopy: If this compound is naturally fluorescent or can be derivatized with a fluorescent tag, this technique offers significantly higher sensitivity and selectivity than UV-Vis absorption spectroscopy. solubilityofthings.com The intensity of the emitted light upon excitation at a specific wavelength is proportional to the compound's concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for both structural elucidation and quantitative analysis (qNMR). solubilityofthings.com The area of an NMR signal is directly proportional to the number of nuclei giving rise to the signal. By integrating the area of a unique this compound peak and comparing it to the signal of a certified internal standard of known concentration, a highly accurate and precise quantification can be achieved without the need for an identical this compound reference standard. solubilityofthings.com However, NMR has lower sensitivity compared to MS-based methods. thermofisher.com

Bioanalytical Method Development for Trace Analysis of this compound in Experimental Samples

Analyzing trace amounts of this compound in experimental samples, such as those from pharmacokinetic studies, requires the development and validation of a highly sensitive and reliable bioanalytical method. asiapharmaceutics.info This process is governed by stringent regulatory guidelines to ensure data integrity. europa.eufda.gov

The development phase involves optimizing every step of the analytical procedure to achieve the desired sensitivity and selectivity. fda.gov This includes:

Sample Preparation: Efficiently extracting this compound from the complex biological matrix (e.g., blood, plasma, tissue) while removing interfering substances. researchgate.net Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly used. researchgate.net

Chromatographic Separation: Developing an LC or GC method that provides a sharp, symmetrical peak for this compound, well-resolved from any matrix components. asiapharmaceutics.info

Detection: Utilizing highly sensitive detectors, most commonly tandem mass spectrometry (MS/MS), which can detect analytes at picogram or femtogram levels. nih.gov

Once the method is developed, it must undergo a full validation to demonstrate its suitability. europa.eu

Validation ParameterDescription
Selectivity & SpecificityThe ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. fda.gov
AccuracyThe closeness of the measured concentration to the true concentration. fda.gov
PrecisionThe degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. fda.gov
Calibration CurveThe relationship between the instrument response and the known concentration of the analyte over a specified range. fda.gov
Limit of Detection (LOD) & Quantification (LOQ)The lowest concentrations at which the analyte can be reliably detected and quantified with acceptable accuracy and precision. ajpaonline.com
StabilityThe chemical stability of the analyte in the biological matrix under specific conditions for specific time intervals (e.g., freeze-thaw, long-term storage). fda.gov

For trace analysis, techniques such as dynamic headspace or derivatization to enhance detector response can be employed to push detection limits lower. chromatographyonline.com

Imaging Modalities for In Situ Localization and Target Interaction of this compound (e.g., fluorescent probes)

Understanding where a compound accumulates in tissues and interacts with its targets is crucial for elucidating its mechanism of action. Imaging modalities provide spatial information on the distribution of this compound within its native cellular context. abcam.com

Fluorescence Imaging: This powerful technique uses fluorescence to visualize molecules. mdpi.com To image this compound, it would either need to be intrinsically fluorescent or, more practically, be chemically linked to a fluorescent probe. rsc.org The development of such a probe would involve conjugating this compound to a fluorophore (a fluorescent dye). Near-infrared (NIR) probes are often preferred for in vivo studies due to their deeper tissue penetration and lower background autofluorescence. licorbio.com Once administered, fluorescence microscopy can be used on ex vivo tissue sections to visualize the probe's distribution, revealing where this compound accumulates. rsc.org

Mass Spectrometry Imaging (MSI): MSI is a label-free technique that visualizes the spatial distribution of compounds in tissue sections based on their mass-to-charge ratios. mdpi.com A laser is rastered across the surface of a thin tissue slice, desorbing and ionizing molecules at each point. The mass spectrometer then detects the ions, generating a molecular map of the tissue. MSI could be used to simultaneously image the parent this compound molecule (at m/z 358.24) and its key metabolites, providing a detailed picture of its distribution and metabolic conversion directly within the tissue architecture. mdpi.com

In Situ Hybridization (ISH): While ISH is primarily used to detect nucleic acid sequences, a related concept could be applied to study target interaction. abcam.comthermofisher.com For example, if this compound binds to a specific protein receptor, fluorescently labeled antibodies against that receptor could be used in combination with an this compound-fluorophore probe to see if the two signals co-localize within the cell, suggesting a direct interaction at that site.

Imaging ModalityPrincipleAdvantagesLimitations
Fluorescence MicroscopyDetection of light emitted from a fluorescent probe attached to the molecule of interest. mdpi.comHigh sensitivity; potential for live-cell imaging; ability to visualize subcellular localization. rsc.orgRequires modification of this compound with a probe, which could alter its biological activity; photobleaching. mdpi.com
Mass Spectrometry Imaging (MSI)Label-free detection of molecules based on their mass-to-charge ratio across a tissue section. mdpi.comNo need for a probe; can simultaneously map the parent drug and its metabolites; provides molecular specificity. mdpi.comTypically lower spatial resolution than microscopy; generally requires sample sectioning (ex vivo). mdpi.com

Chemogenomics and Systems Biology Approaches to Icaceine

Global Gene Expression Profiling (Transcriptomics) in Response to Icaceine

A thorough search of scientific databases reveals no specific studies focused on the global gene expression profiling, or transcriptomics, in response to this compound. Consequently, there is no available data detailing which genes are up- or down-regulated upon cellular exposure to this compound.

Proteomic Analysis of Protein Expression and Post-Translational Modifications Induced by this compound

Similarly, there is a lack of published research on the proteomic analysis of this compound's effects. No studies were found that investigate the changes in protein expression or the post-translational modifications that might be induced by this compound.

Network Pharmacology and Integrative Multi-Omics Analysis for this compound's Systemic Effects

There are no specific network pharmacology or integrative multi-omics studies centered on this compound. Such analyses, which are crucial for understanding the systemic effects of a compound by integrating data from genomics, transcriptomics, proteomics, and metabolomics, have not been published for this compound.

Future Directions and Research Opportunities for Icaceine

Icaceine as a Novel Chemical Probe for Biological Discoveries

The unique structural attributes and biological activities of this compound position it as a valuable chemical probe for exploring complex biological systems. Chemical probes are small molecules designed to interact with specific protein targets, enabling the investigation of their functions within a cellular or organismal context. unc.edu The development of this compound and its derivatives into such probes could unlock new avenues for biological discovery.

A key application lies in identifying novel cellular targets. While this compound has been noted for its potential anticonvulsant properties and has been identified as a differential metabolite in certain conditions, the precise molecular mechanisms underpinning these observations remain largely unexplored. mdpi.comfrontiersin.org By synthesizing this compound analogues with "tags" for techniques like affinity chromatography or photoaffinity labeling, researchers can "pull down" interacting proteins from cell lysates, leading to the identification of previously unknown binding partners. nih.gov This approach has been successfully used to discover new targets for other natural products. nih.gov

Furthermore, this compound probes can be employed to dissect signaling pathways. Once a target is identified, fluorescently-labeled this compound derivatives could be used to visualize the subcellular localization of the target protein and track its movement and interactions in real-time within living cells. This would provide dynamic insights into the pathways modulated by this compound. Such probes are instrumental in understanding the intricate network of cellular communications. burleylabs.co.uk

The exploration of this compound's effects on protein complexes is another promising area. Many cellular functions are carried out by multi-protein complexes, and small molecules can modulate these interactions. nih.gov Size-exclusion chromatography combined with chemical proteomics could be used to screen for this compound-induced changes in protein complex composition, revealing its influence on cellular machinery. nih.gov

In the context of its potential as an antimicrobial, this compound has shown comparable binding affinity to certain antibiotics against Staphylococcus aureus proteins in silico. researchgate.netresearchgate.net Specifically, it demonstrated favorable binding energy against the 1TVF protein target. researchgate.netimist.ma Designing this compound-based probes could help validate these interactions in a biological setting and uncover other potential antibacterial mechanisms. researchgate.netimist.ma

Development of Advanced Methodologies Inspired by this compound Research

The study of complex natural products like this compound often necessitates the development and refinement of research methodologies. The challenges associated with its isolation, structural elucidation, and synthesis can drive innovation in analytical and synthetic chemistry.

One area ripe for advancement is in high-throughput synthesis and screening. The need to explore the structure-activity relationships of this compound will require the creation of diverse libraries of its analogues. This can be facilitated by developing high-throughput chemical synthesis platforms that allow for the rapid generation of these derivatives. leeds.ac.uk Coupled with high-throughput screening assays, this approach can efficiently identify compounds with enhanced potency or selectivity. leeds.ac.uk

The intricate stereochemistry of this compound presents a significant synthetic challenge. Overcoming these hurdles could lead to the development of novel stereoselective catalytic methods that have broader applications in organic synthesis. The pursuit of a total synthesis of this compound could, therefore, be a catalyst for methodological innovation.

In the realm of analytical chemistry, the complete structural elucidation of this compound and its related compounds, which has not been fully assigned, can push the boundaries of spectroscopic techniques. nih.gov Advanced NMR and mass spectrometry methods, potentially combined with computational chemistry, will be crucial for definitively assigning the stereochemistry of this compound and its analogues. frontiersin.org

Furthermore, the investigation of this compound's biological activity can benefit from and contribute to the development of mixed-methods research designs. nih.gov This approach, which integrates both qualitative and quantitative data, can provide a more comprehensive understanding of a compound's effects. nih.gov For instance, quantitative data from bioassays could be supplemented with qualitative data from observational studies to build a more complete picture of this compound's biological profile.

The principles of comparative effectiveness research can also be applied to the study of this compound. This involves comparing the benefits and harms of different interventions, which in this context could be different this compound derivatives or this compound versus existing therapeutic agents. nih.gov This framework, supported by both experimental and observational studies, can guide the selection of the most promising compounds for further development. nih.gov

Collaborative Frameworks and Data Sharing Initiatives in this compound Research

The advancement of research on natural products like this compound is significantly enhanced by collaborative frameworks and open data sharing. frontiersin.org Given the interdisciplinary nature of natural product research, which spans ethnopharmacology, chemistry, biology, and bioinformatics, collaboration is not just beneficial but essential for success. frontiersin.orguni-saarland.de

Establishing interdisciplinary research teams is a critical first step. Such teams, comprising botanists, pharmacologists, chemists, and clinicians, can approach the study of this compound from multiple perspectives, leading to more robust and comprehensive research outcomes. frontiersin.org This collaborative mindset is crucial for tackling the complexities of natural product science. uni-saarland.de

Data sharing initiatives are also paramount for accelerating discovery. The creation of open-source databases dedicated to natural products allows researchers to access and contribute to a growing body of knowledge. chemrxiv.org For example, initiatives like the Spanish Inventory of Traditional Knowledge and the CONECT-e platform have successfully documented a vast amount of traditional uses of plants, providing a valuable resource for ethnopharmacological research. nih.gov Similarly, the LOTUS initiative aims to create a comprehensive database of mass spectrometry data for natural products, facilitating their identification and characterization. frontiersin.org A dedicated repository for data on this compound and related diterpenoids, including their spectral data, biological activity, and traditional uses, would be a significant asset to the research community.

These collaborative platforms can also help address some of the challenges in ethnopharmacology, such as ensuring fair and equitable benefit-sharing with indigenous communities who have provided the traditional knowledge. ijrpr.comresearchgate.net Frameworks like the Nagoya Protocol provide guidance on these matters, and collaborative research models can help ensure its implementation. researchgate.net

Moreover, the development of standardized methodologies for data collection and reporting is crucial for the effective sharing of ethnopharmacological knowledge. researchgate.net This includes defining minimal standards for databases to ensure data quality and interoperability. researchgate.net Such standards would allow for the seamless integration of data from different sources, creating a more powerful and comprehensive resource for all researchers.

The "Collaborative Alignment Framework" offers a model for structuring these collaborations, ensuring that the purpose, process, and people involved are all aligned towards a common goal. frontiersin.org This approach can help build strong, enduring, and productive research networks focused on this compound and other natural products. frontiersin.org

Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Mechanistic Elucidation

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize natural product research, and their application to the study of this compound holds immense promise. researchgate.net These computational tools can accelerate various aspects of the research pipeline, from the initial discovery of new this compound-like compounds to the elucidation of their mechanisms of action. gwern.net

One of the key applications of ML is in the prediction of biological activity. By training ML models on datasets of known bioactive compounds, it is possible to screen virtual libraries of natural products, including novel this compound derivatives, to identify those with a high probability of being active against a specific target. acs.org This in silico approach can significantly reduce the time and cost associated with traditional screening methods. acs.org For instance, ML models have been successfully used to identify new natural product modulators of specific biological pathways. acs.org

AI can also play a crucial role in structural elucidation. The complex structures of natural products can be challenging to determine using traditional methods alone. ML algorithms, particularly deep neural networks, can be trained on large datasets of spectroscopic data to predict the structures of new compounds with high accuracy. frontiersin.org This can help to resolve ambiguities in the structural assignment of this compound and its analogues. nih.gov

Furthermore, ML is becoming an invaluable tool for mechanistic elucidation. gwern.net By analyzing large datasets from "omics" experiments (e.g., proteomics, metabolomics), ML algorithms can identify patterns and correlations that reveal how a compound like this compound affects cellular networks. frontiersin.org This can provide insights into its mechanism of action even when the direct molecular target is unknown. Hybrid approaches that combine ML with mechanistic modeling can be particularly powerful, leveraging the strengths of both data-driven and knowledge-based methods. frontiersin.orguni-saarland.de

Finally, ML can be used to analyze and categorize metabolic profiles, which could be particularly relevant for understanding the role of this compound as a differential metabolite in certain conditions. frontiersin.org By integrating metabolomics data with ML, researchers can identify metabolic signatures associated with specific phenotypes, potentially leading to new diagnostic or therapeutic strategies. frontiersin.org

Q & A

Basic Research Questions

Q. What are the fundamental physicochemical properties of Icaceine, and how can they be systematically characterized?

  • Methodological Answer: Begin with spectroscopic analysis (e.g., NMR, IR) to identify functional groups and molecular structure . Chromatographic techniques (HPLC, GC-MS) should quantify purity and isolate isomers. Thermodynamic properties (melting point, solubility) require controlled experimental conditions to minimize variability. Cross-validate results with computational simulations (e.g., DFT for molecular geometry) to resolve ambiguities .

Q. How should researchers design initial experiments to assess this compound’s reactivity under varying conditions?

  • Methodological Answer: Adopt a factorial design to test variables (pH, temperature, solvent polarity). Use kinetic studies (UV-Vis spectroscopy) to monitor reaction progress. Include negative controls (e.g., inert atmosphere experiments) to isolate environmental effects. Document protocols in line with reproducibility standards, ensuring raw data and error margins are transparently reported .

Advanced Research Questions

Q. How can contradictory data on this compound’s catalytic activity in organic synthesis be resolved?

  • Methodological Answer: Conduct a systematic review of methodologies from primary literature. Compare reaction conditions (e.g., catalyst loading, substrate scope) and apply meta-analysis to identify confounding variables. Replicate critical studies with standardized protocols, emphasizing uncertainty quantification (e.g., error propagation in rate constants). Use statistical tools (ANOVA, Bayesian inference) to assess significance of discrepancies .

Q. What advanced strategies are recommended for optimizing this compound’s enantioselective synthesis?

  • Methodological Answer: Implement asymmetric catalysis techniques (e.g., chiral ligands, enzyme-mediated pathways). Characterize stereochemical outcomes via X-ray crystallography or circular dichroism. Employ Design of Experiments (DoE) to optimize enantiomeric excess (EE) while minimizing side reactions. Validate scalability using microreactor systems to assess mass/heat transfer limitations .

Q. How should researchers address ethical and reproducibility challenges in this compound-related studies?

  • Methodological Answer: Follow institutional ethics guidelines for hazardous material handling . Pre-register experimental designs on platforms like Open Science Framework to mitigate bias. Share raw datasets and code via repositories (e.g., Zenodo) with FAIR (Findable, Accessible, Interoperable, Reusable) principles. Use version control (Git) for collaborative workflows .

Methodological Frameworks

Q. What frameworks guide hypothesis formulation for this compound’s biological activity studies?

  • Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define objectives . For in vitro assays, use dose-response curves (IC50/EC50) with triplicate measurements. Validate cytotoxicity via orthogonal methods (e.g., MTT assay, flow cytometry). Cross-reference bioactivity data with structural analogs to infer structure-activity relationships (SARs) .

Q. How can computational models enhance understanding of this compound’s mechanism of action?

  • Methodological Answer: Combine molecular docking (AutoDock, Schrödinger) with MD simulations to predict binding affinities and conformational dynamics. Validate models against experimental data (e.g., SPR binding kinetics). Use cheminformatics tools (RDKit, KNIME) to screen virtual libraries for derivative synthesis .

Data Analysis and Interpretation

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?

  • Methodological Answer: Apply nonlinear regression (e.g., Hill equation) to fit dose-response data. Use bootstrapping to estimate confidence intervals for EC50 values. Address outliers via Grubbs’ test or robust statistical methods (e.g., Huber regression). Visualize trends with interactive plots (Python’s Plotly, R’s ggplot2) .

Q. How should researchers reconcile discrepancies between computational predictions and experimental results for this compound?

  • Methodological Answer: Audit force field parameters and solvent models in simulations for accuracy. Perform sensitivity analysis to identify critical variables (e.g., partial charge assignments). Cross-validate with ab initio methods (MP2, CCSD(T)) for key intermediates. Publish negative results to inform model refinement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.